molecular formula C4F8O3S B3041307 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide CAS No. 26954-17-6

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide

Cat. No. B3041307
CAS RN: 26954-17-6
M. Wt: 280.1 g/mol
InChI Key: NWYTZAWPUZPSMI-UHFFFAOYSA-N
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Description

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, also known as FTOH, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. FTOH is a cyclic ether with a sulfur atom and five fluorine atoms, making it highly stable and resistant to degradation.

Scientific Research Applications

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has been widely used in scientific research due to its unique properties. It has been used as a solvent in chemical reactions, as a surfactant in emulsion polymerization, and as a reagent in organic synthesis. This compound has also been used as a model compound for studying the behavior of perfluorinated compounds in the environment.

Mechanism of Action

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has a unique mechanism of action that allows it to interact with biological systems. It has been shown to interact with cell membranes, proteins, and enzymes, leading to changes in cellular function. This compound can also affect gene expression and signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. This compound can also affect lipid metabolism, leading to changes in lipid composition and function. This compound has been shown to affect glucose metabolism, leading to changes in insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several advantages for use in lab experiments. It is highly stable and resistant to degradation, making it a useful tool for studying long-term effects. This compound is also highly soluble in water and organic solvents, making it easy to use in a variety of experimental conditions. However, this compound can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of this compound as a model compound for studying the behavior of perfluorinated compounds in the environment. There is also interest in studying the effects of this compound on specific biological systems, such as the immune system and the nervous system. Finally, there is interest in exploring the potential therapeutic applications of this compound, such as its use as an antioxidant or anti-inflammatory agent.
Conclusion
In conclusion, this compound is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been used as a solvent, surfactant, and reagent in organic synthesis, and as a model compound for studying the behavior of perfluorinated compounds in the environment. This compound has a unique mechanism of action that allows it to interact with biological systems, leading to changes in cellular function. This compound has several advantages for use in lab experiments, but its effects on biological systems can be complex and difficult to interpret. There are several future directions for this compound research, including the development of new synthesis methods, the study of specific biological systems, and the exploration of potential therapeutic applications.

properties

IUPAC Name

2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYTZAWPUZPSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
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2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
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2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
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2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Reactant of Route 5
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide

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